molecular formula C24H19BrO2S B14538756 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- CAS No. 62323-59-5

1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl-

Cat. No.: B14538756
CAS No.: 62323-59-5
M. Wt: 451.4 g/mol
InChI Key: WGFLOODTGBXUAF-UHFFFAOYSA-N
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Description

1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- is a complex organic compound characterized by the presence of a bromo-thienyl group and three phenyl groups attached to an ethanediol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- typically involves multi-step organic reactions. One common approach is the bromination of a thienyl precursor followed by the introduction of phenyl groups through Grignard reactions or Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as column chromatography, is essential to obtain high-purity 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl-.

Chemical Reactions Analysis

Types of Reactions

1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- undergoes various chemical reactions, including:

    Oxidation: The ethanediol moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a thienyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of thienyl derivatives.

    Substitution: Formation of various substituted thienyl compounds.

Scientific Research Applications

1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- involves its interaction with specific molecular targets and pathways. The bromo-thienyl group may interact with biological receptors or enzymes, leading to modulation of their activity. The phenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Ethanediol, 1-(5-chloro-2-thienyl)-1,2,2-triphenyl-
  • 1,2-Ethanediol, 1-(5-methyl-2-thienyl)-1,2,2-triphenyl-
  • 1,2-Ethanediol, 1-(5-phenyl-2-thienyl)-1,2,2-triphenyl-

Uniqueness

1,2-Ethanediol, 1-(5-bromo-2-thienyl)-1,2,2-triphenyl- is unique due to the presence of the bromo group, which imparts distinct chemical reactivity and potential biological activity. The combination of the bromo-thienyl group with three phenyl groups provides a unique structural framework that can be exploited for various applications in research and industry.

Properties

CAS No.

62323-59-5

Molecular Formula

C24H19BrO2S

Molecular Weight

451.4 g/mol

IUPAC Name

1-(5-bromothiophen-2-yl)-1,2,2-triphenylethane-1,2-diol

InChI

InChI=1S/C24H19BrO2S/c25-22-17-16-21(28-22)24(27,20-14-8-3-9-15-20)23(26,18-10-4-1-5-11-18)19-12-6-2-7-13-19/h1-17,26-27H

InChI Key

WGFLOODTGBXUAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(C3=CC=CC=C3)(C4=CC=C(S4)Br)O)O

Origin of Product

United States

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